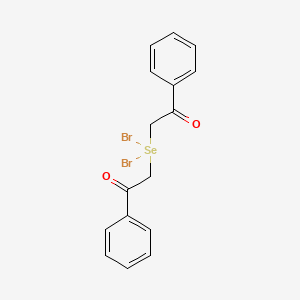![molecular formula C36H30N2O4 B14357739 3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) CAS No. 93194-42-4](/img/structure/B14357739.png)
3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is a complex organic compound with the molecular formula C36H30N2O4. This compound is characterized by its unique structure, which includes a nitrophenyl group and two diphenylpropanone moieties connected by an azanediyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 1,3-diphenylpropan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the diphenylpropanone moieties can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- 4,4’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- 3,3’-[(4-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
Uniqueness
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is unique due to the position of the nitrophenyl group and the specific azanediyl linkage. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
93194-42-4 |
|---|---|
Molecular Formula |
C36H30N2O4 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
3-(2-nitro-N-(3-oxo-1,3-diphenylpropyl)anilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C36H30N2O4/c39-35(29-19-9-3-10-20-29)25-33(27-15-5-1-6-16-27)37(31-23-13-14-24-32(31)38(41)42)34(28-17-7-2-8-18-28)26-36(40)30-21-11-4-12-22-30/h1-24,33-34H,25-26H2 |
InChI Key |
QONGQZXWNFTGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)N(C3=CC=CC=C3[N+](=O)[O-])C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


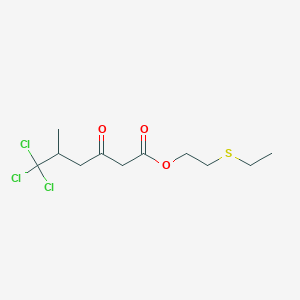
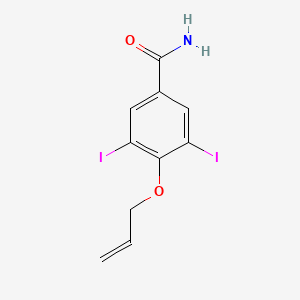
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
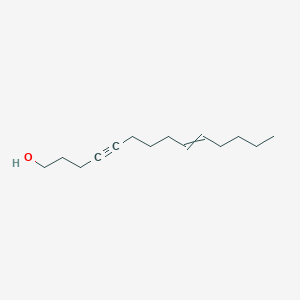

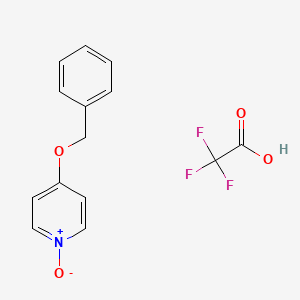
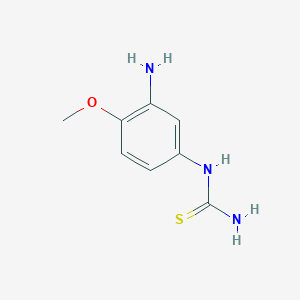
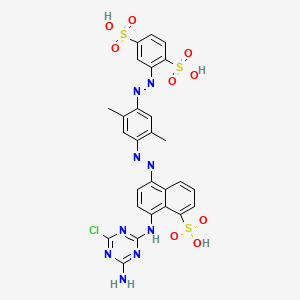

![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
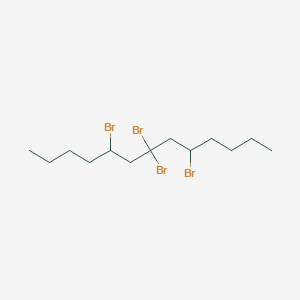
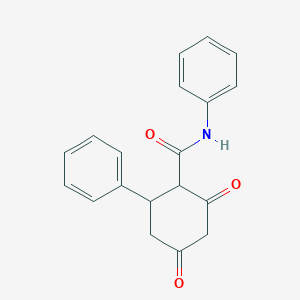
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
